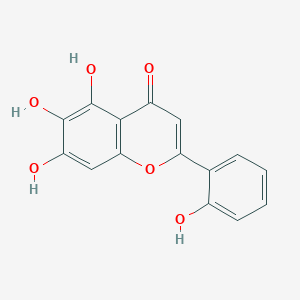

5,6,7,2?-Tetrahydroxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,2?-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is a type of polyphenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions

5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydroflavones.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.

科学的研究の応用

Biological Activities

5,6,7,2?-Tetrahydroxyflavone exhibits several biological activities that make it a subject of interest in research:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes. Studies have shown that it significantly reduces reactive oxygen species (ROS) levels in cells exposed to oxidative stress, improving cell viability under oxidative damage conditions .

- Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators through modulation of signaling pathways such as NF-κB and MAPK. In vitro experiments indicated decreased levels of inflammatory markers in human cell lines treated with this flavonoid .

- Anticancer Potential: Research highlights that this compound induces apoptosis in cancer cells and inhibits cell proliferation by targeting key signaling pathways like PI3K/Akt and mTOR. It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential role in inhibiting tumor growth .

Comparative Analysis with Related Compounds

The following table illustrates the comparative biological activities of this compound with similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Quercetin | High | High | Moderate |

| Luteolin | Moderate | High | High |

This table indicates that while all three compounds exhibit beneficial biological activities, this compound has unique properties that make it particularly effective against cancer cells compared to quercetin and luteolin .

Case Studies and Experimental Evidence

Several studies have documented the effects of this compound:

- Antioxidant Effects:

- Anti-inflammatory Mechanisms:

- Cancer Cell Studies:

作用機序

The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:

Inhibiting enzymes: It inhibits enzymes like cytochrome P450, which are involved in drug metabolism.

Modulating signaling pathways: It affects pathways related to inflammation, oxidative stress, and cell proliferation.

Scavenging free radicals: Its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.

類似化合物との比較

Similar Compounds

Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.

Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits similar biological activities but with different potency and specificity.

Baicalein (5,6,7-Trihydroxyflavone): Another flavonoid with strong antioxidant and anticancer properties.

Uniqueness

5,6,7,2?-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate various cellular pathways sets it apart from other flavonoids.

生物活性

5,6,7,2?-Tetrahydroxyflavone is a polyphenolic compound classified as a flavonoid. It is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

IUPAC Name: 5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula: C15H10O6

Molecular Weight: 286.236 g/mol

CAS Number: 3951-44-8

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases.

- Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 (CYP3A4), which is involved in drug metabolism. The inhibition of CYP3A4 has implications for drug interactions and pharmacokinetics .

- Modulation of Signaling Pathways: The compound affects pathways related to inflammation and cell proliferation. It has been shown to downregulate pro-inflammatory cytokines and modulate NF-kB signaling.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have demonstrated its capacity to reduce oxidative stress markers in vitro:

| Method | Effect |

|---|---|

| DPPH Radical Scavenging | IC50 = 12.5 μM |

| ABTS Radical Scavenging | IC50 = 15.0 μM |

| Reducing Power | Comparable to ascorbic acid |

These results indicate that the compound can effectively neutralize free radicals and protect cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like arthritis and other inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism: Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- IC50 Values:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.0 |

| A549 | 18.0 |

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment by inducing programmed cell death in malignant cells .

Case Studies

-

Study on Hepatic Enzyme Inhibition:

A study demonstrated that this compound inhibits CYP3A4 activity with an IC50 value of 7.8 μM. This inhibition can affect drug metabolism and efficacy in patients taking medications metabolized by this enzyme . -

In Vivo Antioxidant Study:

An animal model study showed that administration of the compound significantly reduced markers of oxidative stress in liver tissues compared to control groups. This suggests its potential use in protecting against liver damage due to oxidative stress.

特性

IUPAC Name |

5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNABCRYHWUBLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。